RL-6-Me-7-OH

Descripción

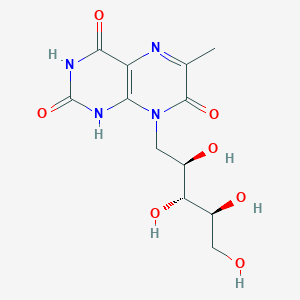

Structure

3D Structure

Propiedades

Número CAS |

2184-54-5 |

|---|---|

Fórmula molecular |

C12H16N4O7 |

Peso molecular |

328.28 g/mol |

Nombre IUPAC |

6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione |

InChI |

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1 |

Clave InChI |

QCYVUUAIJUUUPI-BBVRLYRLSA-N |

SMILES isomérico |

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@H]([C@H]([C@H](CO)O)O)O |

SMILES canónico |

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |

Sinónimos |

6-methyl-7-hydroxyribolumazine 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine Masuda's Compound V |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling 7-hydroxy-6-methyl-8-D-ribityllumazine: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and origin of 7-hydroxy-6-methyl-8-D-ribityllumazine, a key intermediate in the intricate world of riboflavin metabolism. Also known by its trivial name, Masuda's compound V, this pteridine derivative has garnered interest for its role in biological systems. This document provides a comprehensive overview, including its discovery, biosynthetic pathway, and relevant experimental methodologies, to support further research and potential therapeutic applications.

Discovery

The initial identification of 7-hydroxy-6-methyl-8-D-ribityllumazine is credited to T. Masuda and colleagues. In their seminal 1958 publication in the Journal of Vitaminology, they described the isolation and characterization of a novel pteridine derivative, which they designated "compound V". This discovery was a significant contribution to the understanding of riboflavin metabolism.

Origin and Biosynthesis

7-hydroxy-6-methyl-8-D-ribityllumazine is a naturally occurring compound found in various organisms, including in green leaves.[1] Its origin is intrinsically linked to the riboflavin (vitamin B2) biosynthesis pathway.

Precursor Molecule: 6,7-dimethyl-8-D-ribityllumazine

The immediate precursor to 7-hydroxy-6-methyl-8-D-ribityllumazine is 6,7-dimethyl-8-D-ribityllumazine. This penultimate compound in the riboflavin synthesis pathway is formed by the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is catalyzed by the enzyme 6,7-dimethyl-8-D-ribityllumazine synthase .

Formation of 7-hydroxy-6-methyl-8-D-ribityllumazine

The conversion of 6,7-dimethyl-8-D-ribityllumazine to its 7-hydroxy derivative has been observed to occur enzymatically in green leaves. While the specific enzyme responsible for this hydroxylation has not been definitively characterized and named, it is understood to be a hydroxylase.

A potential, though not definitively biological, reaction for the formation of 7-hydroxy-6-methyl-8-D-ribityllumazine involves the reaction of 6,7-dimethyl-8-D-ribityllumazine with 1,4-benzoquinone, which results in the production of hydroquinone and the 7-hydroxy derivative. Further research is required to determine if this reaction is catalyzed by an enzyme in biological systems.

The overall biosynthetic pathway leading to the formation of 7-hydroxy-6-methyl-8-D-ribityllumazine is depicted in the following signaling pathway diagram.

Caption: Biosynthesis pathway of 7-hydroxy-6-methyl-8-D-ribityllumazine.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzymatic conversion of 6,7-dimethyl-8-D-ribityllumazine to 7-hydroxy-6-methyl-8-D-ribityllumazine. The kinetic parameters for the responsible hydroxylase are yet to be determined.

However, kinetic data for the preceding enzyme, 6,7-dimethyl-8-D-ribityllumazine synthase , has been reported. This information is crucial for understanding the overall flux through this metabolic pathway.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Organism |

| 6,7-dimethyl-8-D-ribityllumazine synthase | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13000 | Schizosaccharomyces pombe |

| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13000 | Schizosaccharomyces pombe |

Table 1: Kinetic parameters of 6,7-dimethyl-8-D-ribityllumazine synthase.

Experimental Protocols

Isolation of 7-hydroxy-6-methyl-8-D-ribityllumazine (Masuda's compound V)

The original method for the isolation of "compound V" as described by Masuda and colleagues involved extraction from natural sources, likely plant materials. While the full text of the original publication is not widely available, subsequent studies on related pteridines suggest a general workflow.

Caption: Generalized workflow for the isolation of pteridine compounds.

Key Steps in the Isolation Protocol:

-

Extraction: The biological material is homogenized in a suitable buffer to extract the water-soluble pteridine compounds.

-

Clarification: The homogenate is centrifuged to remove cell debris and other insoluble materials.

-

Chromatography: The resulting supernatant is subjected to one or more rounds of column chromatography. Common stationary phases for pteridine separation include cellulose and Sephadex.

-

Fractionation and Detection: Fractions are collected and monitored for the presence of the target compound, often by its characteristic fluorescence under UV light.

-

Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as paper chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The purified compound is then structurally elucidated using a combination of spectroscopic methods, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.

Enzymatic Assay for 6,7-dimethyl-8-D-ribityllumazine synthase

The activity of 6,7-dimethyl-8-D-ribityllumazine synthase can be determined by monitoring the formation of its product, 6,7-dimethyl-8-D-ribityllumazine.

Reaction Mixture:

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (substrate)

-

3,4-dihydroxy-2-butanone 4-phosphate (substrate)

-

Enzyme preparation (cell extract or purified enzyme)

-

Buffer (e.g., phosphate buffer at a specific pH)

Procedure:

-

The reaction is initiated by the addition of one of the substrates or the enzyme.

-

The mixture is incubated at a controlled temperature.

-

The reaction is stopped at various time points, typically by the addition of acid or by heat denaturation.

-

The amount of 6,7-dimethyl-8-D-ribityllumazine formed is quantified. This can be achieved by measuring the increase in fluorescence characteristic of the product or by separating the product using HPLC and quantifying it with a suitable detector.

Conclusion

The discovery of 7-hydroxy-6-methyl-8-D-ribityllumazine by T. Masuda and its subsequent identification as a metabolite in the riboflavin biosynthesis pathway have provided valuable insights into the complex biochemistry of this essential vitamin. While the precise enzymatic machinery for its formation is still under investigation, the foundational knowledge of its origin from 6,7-dimethyl-8-D-ribityllumazine opens avenues for further research. This technical guide serves as a resource for scientists and researchers, providing a consolidated overview of the discovery, biosynthesis, and key experimental considerations for studying this intriguing pteridine derivative. Further elucidation of its physiological role and the enzymes involved in its metabolism could have significant implications for drug development and our understanding of metabolic disorders.

References

The Immunomodulatory Potential of RL-6-Me-7-OH: A Vitamin B₂ Biosynthesis Derivative

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RL-6-Me-7-OH, a structural analog of intermediates in the microbial vitamin B₂ (riboflavin) biosynthesis pathway, has emerged as a molecule of significant interest in immunology. This technical guide provides an in-depth overview of this compound, focusing on its role as a modulator of the immune system through the activation of Mucosal Associated Invariant T (MAIT) cells. This document consolidates key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Introduction

The microbial riboflavin biosynthesis pathway, absent in humans, presents a unique source of antigens that can be recognized by the immune system. Intermediates and byproducts of this pathway can act as potent activators of MAIT cells, a class of innate-like T cells. This compound (7-hydroxy-6-methyl-8-ribityllumazine) is a lumazine derivative that has been identified as a weak activator of MAIT cells. Its structural similarity to the direct precursors of riboflavin makes it a valuable tool for studying the intricacies of MAIT cell biology and a potential scaffold for the development of novel immunomodulatory therapeutics.

Biochemical Context: The Riboflavin Biosynthesis Pathway

This compound is structurally related to the key intermediate 6,7-dimethyl-8-ribityllumazine, which is formed in the penultimate step of the riboflavin biosynthesis pathway. This pathway is essential for many bacteria and yeasts.

The formation of 6,7-dimethyl-8-ribityllumazine is catalyzed by the enzyme lumazine synthase. This enzyme facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate.

An In-depth Technical Guide on the Core Biochemical Properties of 7-hydroxy-6-methyl-8-d-ribityllumazine (RL-6-Me-7-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-6-methyl-8-d-ribityllumazine, commonly referred to as RL-6-Me-7-OH, is a bicyclic pteridine derivative that originates as a metabolite from the microbial biosynthesis of riboflavin (Vitamin B2). This molecule has garnered significant interest within the immunology and drug development communities for its role as a ligand for the major histocompatibility complex (MHC) class I-related protein, MR1. Although considered a weak agonist, the interaction of this compound with MR1 and its subsequent presentation to Mucosal Associated Invariant T (MAIT) cells provides a valuable tool for understanding the mechanisms of innate-like T cell activation. This guide details the core biochemical properties of this compound, including its synthesis, its interaction with MR1, and the functional consequences for MAIT cell biology.

Introduction

Mucosal Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in host defense against a wide range of bacteria and yeasts. Unlike conventional T cells that recognize peptide antigens presented by classical MHC molecules, MAIT cells recognize small organic metabolites derived from microbial vitamin B synthesis pathways. These metabolites are presented by the non-polymorphic MR1 molecule.

This compound is one such metabolite, formed from the riboflavin precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). While other derivatives like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) are highly potent MAIT cell activators, this compound is characterized by its weaker, yet significant, biological activity. This makes it an important subject of study for dissecting the nuances of MR1-ligand binding and MAIT cell receptor (TCR) engagement.

Physicochemical Properties and Synthesis

This compound is a stable, bicyclic lumazine compound. Its synthesis is typically achieved through the condensation of 5-A-RU with a dicarbonyl compound, followed by an oxidation step. A common synthetic route involves the reaction of 5-A-RU with 2,3-butanedione to yield 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe), which is subsequently oxidized to form this compound[1].

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general approach for the chemical synthesis of this compound, based on established methodologies for similar lumazine derivatives[1].

Step 1: Synthesis of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe)

-

Dissolve 5-amino-6-D-ribitylaminouracil (5-A-RU) in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0).

-

Add an excess of 2,3-butanedione to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and purify the product, RL-6,7-DiMe, using column chromatography (e.g., silica gel).

Step 2: Oxidation of RL-6,7-DiMe to this compound

-

Dissolve the purified RL-6,7-DiMe in a suitable solvent.

-

Introduce an oxidizing agent, such as a benzoquinone derivative, to the solution[1].

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the oxidation is complete, purify the final product, this compound, using reverse-phase high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the product using NMR spectroscopy and high-resolution mass spectrometry.

Workflow for the Synthesis of this compound

Caption: A diagram illustrating the two-step chemical synthesis of this compound.

Biochemical Interaction with MR1

The biological activity of this compound is mediated through its binding to the MR1 protein. This interaction is characterized by a moderate to weak affinity and a non-covalent binding mode.

Quantitative Binding Data

Quantitative analysis of the interaction between this compound and MR1 has been performed using competitive binding assays.

| Parameter | Value | Method | Reference |

| IC₅₀ | ~2.5 - 100 µM | Fluorescence Polarization | [2] |

| Binding Classification | Moderate to Weak | Fluorescence Polarization | [2] |

Table 1: Quantitative binding data for the interaction of this compound with the MR1 protein.

Mechanism of Binding

Structural studies have revealed key aspects of the this compound binding to the MR1 antigen-binding cleft. Unlike potent agonists such as 5-OP-RU, this compound does not possess a reactive carbonyl group and therefore does not form a covalent Schiff base with the Lys43 residue within the MR1 binding pocket[3]. The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. The ribityl chain of this compound extends from the binding cleft, making it accessible for interaction with the MAIT TCR[3].

Experimental Protocol: MR1 Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the IC₅₀ of this compound for MR1[4].

Materials:

-

Recombinant soluble human MR1 protein, refolded and purified.

-

A fluorescently labeled MR1 ligand (tracer) with known binding affinity (e.g., fluorescently tagged 5-OP-RU analog).

-

This compound (competitor).

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA).

-

384-well, non-binding, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents: Prepare a dilution series of this compound in assay buffer. Prepare solutions of MR1 protein and the fluorescent tracer at optimized concentrations (typically, the tracer concentration should be below its Kd, and the MR1 concentration should be sufficient to yield a stable FP signal).

-

Assay Setup: In the microplate wells, add the assay buffer, the fluorescent tracer, and the diluted this compound.

-

Initiation of Binding: Add the MR1 protein to each well to initiate the binding reaction. Include controls with no competitor (maximum polarization) and no MR1 (minimum polarization).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 24-48 hours).

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the chosen fluorophore[4].

-

Data Analysis: Plot the mP values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for MR1 Fluorescence Polarization Assay

Caption: A flowchart of the experimental workflow for a fluorescence polarization-based MR1 binding assay.

MAIT Cell Activation

The presentation of the MR1/RL-6-Me-7-OH complex on the surface of an antigen-presenting cell (APC) leads to the activation of MAIT cells, albeit with lower potency compared to other microbial metabolites.

Quantitative MAIT Cell Activation Data

The potency of this compound in activating MAIT cells is quantified by its EC₅₀ value.

| Parameter | Value | Method | Reference |

| EC₅₀ | 25 µM | MAIT Cell Activation Assay | [5] |

| Activation Level | Weak | MAIT Cell Activation Assay | [3][5] |

Table 2: Quantitative data on the activation of MAIT cells by this compound.

MAIT Cell Activation Signaling Pathway

The recognition of the MR1/RL-6-Me-7-OH complex by the MAIT TCR initiates a downstream signaling cascade. A crucial interaction is the formation of a direct hydrogen bond between the ribityl moiety of this compound and the highly conserved Tyr-95 residue of the MAIT TCR α-chain[3]. This TCR engagement, in concert with co-stimulatory signals (e.g., from CD28) and pro-inflammatory cytokines (such as IL-12 and IL-18) provided by the APC, leads to full MAIT cell activation[6]. This results in the production of effector cytokines like IFN-γ and IL-17, and the upregulation of cytotoxic molecules like granzyme B.

MAIT Cell Activation Signaling Pathway

Caption: A diagram of the signaling pathway leading to MAIT cell activation by this compound.

Experimental Protocol: MAIT Cell Activation Assay

This protocol outlines a method to assess MAIT cell activation by measuring the upregulation of the surface marker CD69 and the production of IFN-γ using flow cytometry[7][8].

Materials:

-

Antigen-presenting cells expressing MR1 (e.g., C1R.MR1 B cell line).

-

MAIT cells (either primary human MAIT cells isolated from peripheral blood mononuclear cells (PBMCs) or a MAIT cell line).

-

This compound.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Fluorescently conjugated antibodies against CD69, IFN-γ, and MAIT cell markers (e.g., Vα7.2, CD161).

-

Protein transport inhibitor (e.g., Brefeldin A).

-

Fixation and permeabilization buffers.

-

A flow cytometer.

Procedure:

-

Cell Culture: Seed APCs in a 96-well plate.

-

Ligand Stimulation: Add a dilution series of this compound to the wells containing APCs and incubate for a few hours to allow for ligand loading onto MR1.

-

Co-culture: Add MAIT cells to the wells and co-culture for 18-24 hours.

-

Intracellular Cytokine Staining: For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow for the intracellular accumulation of IFN-γ.

-

Staining:

-

Harvest the cells and stain for surface markers (e.g., anti-Vα7.2, anti-CD161, anti-CD69) in a staining buffer (e.g., PBS with 2% FBS).

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular IFN-γ with a fluorescently conjugated anti-IFN-γ antibody.

-

-

Flow Cytometry: Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the MAIT cell population (e.g., Vα7.2⁺ CD161⁺ cells) and quantify the percentage of CD69⁺ cells and IFN-γ⁺ cells. Plot the percentage of activated cells against the ligand concentration to determine the EC₅₀.

Conclusion

This compound serves as a foundational tool for investigating the interaction between microbial metabolites and the innate-like immune system. Its well-characterized, albeit weak, agonistic activity allows for a detailed examination of the structural and kinetic requirements for MR1-mediated antigen presentation and MAIT cell activation. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to explore this fascinating area of immunology and to develop novel therapeutics targeting the MR1-MAIT cell axis. The non-covalent nature of its binding to MR1 also provides a valuable contrast to the more potent, covalent-binding ligands, offering deeper insights into the spectrum of molecular recognition by MR1.

References

- 1. TCR and Inflammatory Signals Tune Human MAIT Cells to Exert Specific Tissue Repair and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCR and Inflammatory Signals Tune Human MAIT Cells to Exert Specific Tissue Repair and Effector Functions. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 3. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Human MAIT-cell responses to Escherichia coli: activation, cytokine production, proliferation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

RL-6-Me-7-OH role in innate-like T cell biology

An In-depth Technical Guide on the Role of RL-6-Me-7-OH in Innate-like T Cell Biology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MR1 molecule. The discovery of these small molecule antigens, derived from the bacterial riboflavin (Vitamin B2) synthesis pathway, has illuminated a novel mechanism of immune surveillance. This document provides a detailed examination of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound), a ribityllumazine metabolite that acts as a weak agonist for MAIT cells. We will explore its biochemical origins, the structural basis of its interaction with the MR1-TCR complex, quantitative measures of its activity, the signaling pathways it initiates, and detailed experimental protocols for its study. Understanding the role of weaker agonists like this compound is crucial for a comprehensive view of MAIT cell biology and for the rational design of novel immunomodulatory therapeutics.

Introduction to MAIT Cells and MR1 Ligands

Innate-like T cells, such as MAIT cells, bridge the gap between the innate and adaptive immune systems. MAIT cells are characterized by a semi-invariant T cell receptor (TCR), typically composed of a TRAV1-2 alpha chain in humans, which recognizes the highly conserved, non-classical MHC class I-like molecule, MR1[1][2]. For years, the nature of the antigens presented by MR1 remained elusive until it was discovered that MAIT cells respond to small molecule intermediates generated during the biosynthesis of riboflavin by a wide range of bacteria and yeasts[3][4][5].

These antigens include highly potent but unstable pyrimidine-based compounds, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), and more stable, bicyclic lumazine derivatives[1][6]. This compound falls into the latter category and is a product of the non-enzymatic reaction between the riboflavin precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) and microbial metabolites[3][7]. While significantly less potent than pyrimidine antigens, this compound serves as a valuable tool for probing the structural and functional requirements of MAIT cell activation[1][5].

Biochemical Genesis of this compound

The formation of MAIT cell antigens is intrinsically linked to the microbial riboflavin synthesis pathway. The key precursor is 5-amino-6-D-ribitylaminouracil (5-A-RU)[1][3]. While 5-A-RU itself does not activate MAIT cells, it can non-enzymatically react with small dicarbonyl molecules like methylglyoxal and glyoxal, which are byproducts of other metabolic pathways[1][3].

The reaction with methylglyoxal yields the highly potent but unstable antigen 5-OP-RU. This compound can be captured and stabilized by MR1 or undergo a spontaneous dehydrative cyclization to form more stable lumazine derivatives, including this compound[3][8]. This chemical relationship highlights a key aspect of MAIT cell biology: MR1 can capture transitory intermediates that might otherwise evolve into less potent signaling molecules[3].

Molecular Recognition: The MR1-TCR-Ligand Complex

The activation of MAIT cells is initiated by the trimolecular interaction between the MAIT TCR, the MR1 molecule, and the bound antigen. MR1 possesses a unique antigen-binding cleft that accommodates these small heterocyclic metabolites.

Unlike potent agonists such as 5-OP-RU, which form a covalent Schiff base with a lysine residue (Lys43) within the MR1 binding pocket, this compound binds non-covalently[3][5][8]. Despite this, the ribityl tail of this compound is positioned in a nearly identical manner to that of 5-OP-RU within the cleft[3][8]. This orientation allows for a critical hydrogen bond to form between the 2'-hydroxyl group of the ligand's ribityl tail and the highly conserved Tyr95 residue on the CDR3α loop of the MAIT TCR[5][9]. This single contact is considered a primary reason why this compound can activate MAIT cells, albeit weakly, whereas ligands that do not facilitate this interaction (like 6-FP) are non-stimulatory[5]. The reduced potency of this compound compared to 5-OP-RU is attributed to the latter's ability to form a Schiff base, which stabilizes the MR1 complex, and to make more extensive contacts with the TCR[3][6].

Quantitative Data on MAIT Cell Activation

The biological activity of MR1 ligands is quantified by their half-maximal effective concentration (EC50) in MAIT cell activation assays. These assays typically measure the upregulation of activation markers like CD69 or the production of cytokines such as IFN-γ. This compound is consistently characterized as a weak agonist.

| Ligand | Ligand Type | Potency (EC50) | Key Characteristics | Citations |

| 5-OP-RU | Ribityl-Pyrimidine | High (pM - nM range) | Most potent known agonist; forms covalent Schiff base with MR1. Highly unstable. | [1][6] |

| This compound | Ribityllumazine | Low (~25 µM) | Weak agonist; binds non-covalently to MR1. Thermodynamically stable. | [1][10] |

| RL-6,7-diMe | Ribityllumazine | Low | Weak agonist, similar in potency to this compound. | [1][4][5] |

| Ac-6-FP | Pterin | Inhibitor (IC50 ~0.1 µM) | Non-stimulatory; acts as a competitive inhibitor of MAIT cell activation. | [7] |

Signaling Pathways in MAIT Cell Activation

Upon recognition of the MR1-ligand complex, the MAIT TCR initiates a downstream signaling cascade similar to that of conventional T cells, leading to a rapid effector response.

-

TCR Engagement: The binding of the MAIT TCR to the MR1/RL-6-Me-7-OH complex triggers the phosphorylation of CD3 immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases like LCK.

-

Signal Transduction: Phosphorylated ITAMs recruit and activate ZAP-70, which in turn phosphorylates key adaptor proteins such as LAT and SLP-76. This leads to the formation of a signalosome that activates multiple downstream pathways.

-

Effector Function: Key pathways activated include the PLCγ-calcineurin-NFAT pathway, the RAS-MAPK pathway leading to AP-1 activation, and the NF-κB pathway[2]. The convergence of these signals results in the rapid transcription of genes encoding pro-inflammatory cytokines (IFN-γ, TNF-α) and cytotoxic molecules (Granzyme B, Perforin).

-

Co-stimulation: Full MAIT cell activation often requires co-stimulatory signals from receptors like CD28 or signals from cytokine receptors (e.g., for IL-12 and IL-18), which synergize with the TCR signal[2].

Experimental Protocols

Protocol: In Vitro MAIT Cell Activation Assay

This protocol outlines a standard method to assess the activation of human MAIT cells in response to this compound using flow cytometry.

Objective: To quantify the upregulation of the activation marker CD69 and production of IFN-γ by MAIT cells following stimulation with this compound-pulsed antigen-presenting cells (APCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells (containing MAIT cells) and monocytes (as APCs).

-

This compound (MedChemExpress or equivalent).

-

Complete RPMI-1640 medium.

-

96-well U-bottom culture plates.

-

Flow cytometry antibodies: Anti-human CD3, TCR Vα7.2, CD8, CD69, IFN-γ.

-

Brefeldin A (protein transport inhibitor).

-

Fixation/Permeabilization Buffer Kit.

-

Flow cytometer.

Methodology:

-

APC Preparation:

-

Isolate monocytes from PBMCs by plastic adherence or magnetic selection (e.g., CD14+ beads).

-

Seed APCs (e.g., monocytes) at 5 x 10⁴ to 1 x 10⁵ cells/well in a 96-well U-bottom plate and allow them to adhere overnight[11].

-

-

Antigen Loading:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations (e.g., 0.1 µM to 100 µM) in culture medium.

-

Remove the medium from the APCs and add 100 µL of the this compound dilutions. Include a vehicle-only control.

-

Incubate for 2-4 hours at 37°C to allow for antigen uptake and presentation by MR1.

-

-

Co-culture:

-

Cytokine Accumulation:

-

For the final 4-5 hours of incubation, add Brefeldin A (e.g., 3 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation[11].

-

-

Staining and Analysis:

-

Harvest cells and wash with FACS buffer.

-

Perform surface staining with antibodies against CD3, TCR Vα7.2, and CD69 for 30 minutes at 4°C.

-

Wash the cells, then fix and permeabilize them according to the manufacturer's protocol.

-

Perform intracellular staining with an anti-IFN-γ antibody for 30 minutes at 4°C.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the data by gating on MAIT cells (CD3+ TCR Vα7.2+) and quantifying the percentage of CD69+ and IFN-γ+ cells.

-

Conclusion and Future Directions

This compound is a stable ribityllumazine metabolite that functions as a weak agonist for MAIT cells. Its study provides critical insights into the molecular requirements for MR1-TCR engagement, demonstrating that while covalent Schiff base formation with MR1 is not essential for activation, it is a key determinant of ligand potency. The conserved interaction between the ligand's ribityl tail and the TCR's Tyr95 residue appears to be a minimal requirement for a stimulatory response.

For drug development professionals, understanding the structure-activity relationship of weak agonists like this compound is invaluable. It provides a chemical scaffold that can be modified to either enhance potency, creating super-agonists for therapeutic MAIT cell activation, or to develop competitive antagonists that could block MAIT cell function in autoimmune or inflammatory conditions. Further research into analogs of this compound will continue to refine our understanding of this important innate-like T cell population and unlock its therapeutic potential.

References

- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MAIT Cell Activation and Functions [frontiersin.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. MR1-restricted MAIT cells display ligand discrimination and pathogen selectivity through distinct T cell receptor usage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of Vitamin B Precursors and Byproducts by Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse mucosal-associated invariant T cell receptor recognition of MR1 presenting the vitamin B metabolite, 5-(2-oxopropylideneamino)-6-d-ribitylaminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MAIT cell activation [bio-protocol.org]

- 12. Human MAIT-cell responses to Escherichia coli: activation, cytokine production, proliferation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immune Function of RL-6-Me-7-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH is a synthetic ribityllumazine compound that has garnered interest in the field of immunology for its role as an agonist for Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] These unconventional T cells are abundant in mucosal tissues and the liver and play a crucial role in the immune response to microbial infections. This technical guide provides a comprehensive overview of the exploratory studies on the immune function of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data regarding its activity.

Mechanism of Action: MAIT Cell Activation

This compound activates both human and mouse MAIT cells through its presentation by the non-polymorphic MHC class I-related molecule, MR1.[1] The activation process is initiated by the binding of this compound to the MR1 molecule within antigen-presenting cells (APCs). The resulting this compound-MR1 complex is then trafficked to the cell surface, where it is recognized by the semi-invariant T cell receptor (TCR) of MAIT cells.[4][5]

This TCR engagement, in conjunction with co-stimulatory signals from molecules like CD28 and cytokines such as IL-7, IL-12, and IL-18, triggers a downstream signaling cascade.[5][6] This cascade involves the activation of key transcription factors, including RORγt, PLZF, and T-bet, leading to MAIT cell activation, proliferation, and the production of effector molecules.[6]

Unlike more potent MAIT cell agonists such as 5-OP-RU, this compound is considered a weak agonist.[1] This is attributed to its inability to form a covalent Schiff base with the MR1 molecule, a characteristic of highly potent ligands.[7] The interaction of this compound with the MAIT TCR is primarily mediated by a direct hydrogen bond between its ribityl chain and the TCR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from exploratory studies on this compound and related compounds.

Table 1: MAIT Cell Activation Potency

| Compound | EC50 for MAIT Cell Activation | Species | Notes | Reference |

| This compound | 25 µM | Human & Mouse | Weak agonist activity. | [1] |

| 5-OP-RU | 1-8 pM | Human & Mouse | Potent agonist activity. | |

| 5-OE-RU | 510 pM | Human & Mouse | Potent agonist activity. | |

| RL-6,7-diMe | Weak activation | Human & Mouse | Weak agonist activity. | [1] |

Table 2: MR1 Binding Affinity

| Compound | IC50 for MR1 Binding | Notes | Reference |

| This compound | 2.6 µM | Moderate binder. Does not form a Schiff base with MR1. | [8][9] |

| 5-OP-RU | 4.2 nM | Strong binder. Forms a Schiff base with MR1. | [9] |

| Ac-6-FP | 39 nM | Strong binder. Inhibitor of MAIT cell activation. | [9] |

| 6-FP | 108 nM | Strong binder. Inhibitor of MAIT cell activation. | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol outlines the steps to assess the activation of MAIT cells in response to this compound by measuring the upregulation of the activation marker CD69 using flow cytometry.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

This compound (stock solution in DMSO).

-

Antigen-presenting cells (APCs), such as THP-1 cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Anti-CD3, Anti-CD161, Anti-TCR Vα7.2, and Anti-CD69 antibodies conjugated to fluorescent dyes.

-

Flow cytometer.

Procedure:

-

Co-culture PBMCs or isolated MAIT cells with APCs in a 96-well plate.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a DMSO vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD161, TCR Vα7.2, and CD69.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the MAIT cell population (CD3+CD161+TCR Vα7.2+) and quantifying the percentage of CD69+ cells.

Protocol 2: Cytokine Production Assay

This protocol describes the measurement of cytokine production (e.g., IFN-γ, TNF-α) by MAIT cells upon stimulation with this compound.

Materials:

-

Same as Protocol 1.

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Intracellular staining antibodies for IFN-γ and TNF-α.

-

Permeabilization/fixation buffer.

Procedure:

-

Follow steps 1-3 of Protocol 1.

-

Four to six hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures to allow for intracellular cytokine accumulation.

-

Harvest the cells and perform surface staining for MAIT cell markers as described in Protocol 1.

-

Fix and permeabilize the cells using a commercial permeabilization/fixation buffer.

-

Perform intracellular staining with fluorescently labeled antibodies against IFN-γ and TNF-α.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the MAIT cell population and quantifying the percentage of cells positive for IFN-γ and TNF-α.

Visualizations

Signaling Pathway of MAIT Cell Activation by this compound

Caption: MAIT cell activation by this compound presented by MR1.

Experimental Workflow for MAIT Cell Activation Assay

Caption: Workflow for assessing MAIT cell activation via CD69 upregulation.

Logical Relationship of MAIT Cell Ligand Potency

Caption: Relationship between ligand potency and Schiff base formation with MR1.

References

- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional heterogeneity and anti-mycobacterial effects of mouse mucosal associated invariant T (MAIT) cells specific for riboflavin metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recognition of Vitamin B Precursors and Byproducts by Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [minerva-access.unimelb.edu.au]

RL-6-Me-7-OH: A Novel Ligand for MR1 and a Tool for MAIT Cell Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. This recognition is crucial for immune surveillance against a broad range of pathogens. The discovery of specific MR1 ligands has been instrumental in advancing our understanding of MAIT cell biology. Among these ligands is 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a synthetic ribityllumazine that has emerged as a valuable tool for studying MR1-TCR interactions and MAIT cell activation. Although a weaker agonist compared to other MR1 ligands, its specific properties provide unique insights into the structural requirements for MAIT cell recognition. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, synthesis, and its role in activating MAIT cells, supported by detailed experimental protocols and data.

Introduction to this compound and its Interaction with MR1

This compound is a pteridine-based compound belonging to the lumazine family. It is a synthetic analog of intermediates in the microbial riboflavin (vitamin B2) biosynthesis pathway. The discovery that MR1 presents vitamin B-based small molecule ligands was a significant breakthrough in immunology. This compound, along with other related lumazines, was identified as being capable of binding to MR1 and activating both human and murine MAIT cells.[1]

The interaction between this compound and MR1 is characterized by the ligand binding within the A' pocket of the MR1 molecule. The crystal structure of the human MAIT cell T-cell receptor (TCR) in complex with MR1 loaded with this compound (PDB: 4LCW) has provided detailed insights into this interaction.[2] Unlike some more potent MR1 ligands, this compound does not form a covalent Schiff base with the lysine residue (K43) in the MR1 binding cleft.[3] This highlights that while covalent bond formation can enhance binding affinity, it is not an absolute requirement for MR1 binding and subsequent MAIT cell activation.

Quantitative Data on MR1 Ligand Interactions

The binding affinity and activation potential of MR1 ligands are critical parameters for understanding their biological function. The following table summarizes the available quantitative data for this compound and compares it with other key MR1 ligands.

| Ligand | Ligand Type | MAIT Cell Activity | IC50 (μM) | EC50 (μM) | References |

| This compound | Lumazine | Weak Agonist | ~2.5 - 100 | 25 | [1][4] |

| 5-OP-RU | Pyrimidine | Potent Agonist | < 1 | 0.000001 - 0.000008 | [4] |

| 5-OE-RU | Pyrimidine | Potent Agonist | Not Reported | 0.00051 | [4] |

| RL-6,7-diMe | Lumazine | Weak Agonist | Not Reported | Not Reported | [4] |

| 6-FP | Pterin | Inhibitor | < 1 | - | [1] |

| Ac-6-FP | Pterin | Inhibitor | < 1 | - | [1] |

Experimental Protocols

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound)

Starting Materials:

-

5-amino-6-D-ribitylaminouracil (5-A-RU)

-

2,3-butanedione

-

Oxidizing agent (e.g., benzoquinone)

-

Appropriate solvents and buffers

General Procedure:

-

Condensation: A solution of 5-A-RU is reacted with 2,3-butanedione in an aqueous buffer at a controlled pH. This reaction leads to the formation of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

-

Oxidation: The resulting RL-6,7-diMe is then subjected to oxidation. This can be achieved using an oxidizing agent like benzoquinone. This step introduces the hydroxyl group at the 7-position of the lumazine ring, yielding this compound.

-

Purification: The final product is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound.

Note: The synthesis of ribityllumazines can be complex, and the stability of intermediates can be a challenge. Reaction conditions, including pH, temperature, and reaction time, need to be carefully optimized.

MAIT Cell Activation Assay

This protocol describes a method to assess the activation of MAIT cells in response to MR1 ligands using flow cytometry to measure the upregulation of activation markers like CD69 and the production of cytokines such as IFN-γ.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors or a MAIT cell line.

-

Antigen-presenting cells (APCs), such as a human monocyte cell line (e.g., THP-1) engineered to overexpress MR1.

-

This compound and other MR1 ligands (as positive and negative controls).

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

-

Fluorescently labeled antibodies against human CD3, TCR Vα7.2, CD161, CD69, and IFN-γ.

-

Protein transport inhibitor (e.g., Brefeldin A).

-

Fixation and permeabilization buffers.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate PBMCs using density gradient centrifugation or culture the MAIT and APC cell lines.

-

Antigen Loading: Incubate the APCs with this compound at various concentrations (e.g., 1-100 µM) in a 96-well plate for 2-4 hours at 37°C to allow for MR1 loading. Include wells with a potent agonist (e.g., 5-OP-RU) as a positive control and a vehicle control (e.g., DMSO).

-

Co-culture: Add the MAIT cells or PBMCs to the wells containing the antigen-loaded APCs. The typical ratio of effector cells to target cells is 10:1.

-

Incubation: Co-culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator. For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of incubation.

-

Staining for Surface Markers: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against surface markers (CD3, TCR Vα7.2, CD161, CD69) for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ for 30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the MAIT cell population (CD3+ TCR Vα7.2+ CD161+) and analyze the expression of CD69 and IFN-γ.

Visualizing Key Pathways and Workflows

Ligand Discovery and Validation Workflow

The identification of novel MR1 ligands like this compound typically follows a multi-step process.

Caption: Workflow for MR1 Ligand Discovery and Validation.

MR1-TCR Signaling Pathway

The activation of MAIT cells upon recognition of the MR1-RL-6-Me-7-OH complex initiates a downstream signaling cascade that is analogous to conventional T-cell activation.

Caption: MAIT Cell Activation Signaling Pathway.

Conclusion and Future Directions

This compound serves as a crucial chemical probe for dissecting the molecular intricacies of MR1-mediated antigen presentation and MAIT cell activation. Its characterization as a weak agonist, particularly in comparison to potent pyrimidine-based ligands, underscores the fine-tuning of MAIT cell responses. Future research will likely focus on leveraging the structural knowledge of the this compound-MR1-TCR complex to design novel MR1 ligands with tailored properties. These could include super-agonists for enhanced MAIT cell activation in therapeutic contexts, such as cancer immunotherapy or as vaccine adjuvants, as well as antagonists to dampen MAIT cell responses in autoimmune and inflammatory diseases. The continued exploration of the chemical space around the ribityllumazine scaffold promises to yield new insights into the fascinating biology of MAIT cells and their role in health and disease.

References

- 1. A Multi-Omics Analysis of Mucosal-Associated-Invariant T Cells Reveals Key Drivers of Distinct Modes of Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAIT Cells Display a Specific Response to Type 1 IFN Underlying the Adjuvant Effect of TLR7/8 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Natural Sources of 7-hydroxy-6-methyl-8-D-ribityllumazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-6-methyl-8-D-ribityllumazine, a naturally occurring pteridine derivative also known as Masuda's compound V, is an intriguing molecule with known inhibitory effects on riboflavin synthase, a key enzyme in the vitamin B2 biosynthesis pathway. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and its role in biological pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating its therapeutic potential and physiological significance.

Natural Occurrence and Distribution

7-hydroxy-6-methyl-8-D-ribityllumazine has been identified in a limited but diverse range of natural sources, spanning the insect, fungal, and animal kingdoms. While its presence is confirmed, quantitative data on its abundance remains scarce.

Table 1: Natural Sources of 7-hydroxy-6-methyl-8-D-ribityllumazine

| Kingdom | Species | Common Name | Tissue/Source | Status |

| Animalia | Formica polyctena | European red wood ant | Whole body | Reported |

| Fungi | Russula emetica | The sickener | Fruiting body | Reported |

| Animalia | Anatidae family | Ducks, geese, swans | Tissues | Detected |

| Animalia | Gallus gallus domesticus | Chicken | Tissues | Detected |

| Animalia | Sus scrofa domesticus | Domestic pig | Tissues | Detected |

Note: "Reported" indicates qualitative identification in the literature. "Detected" signifies presence confirmed by metabolomic databases, though not yet quantified in peer-reviewed studies.

Biological Role and Signaling Pathway Involvement

The primary characterized biological activity of 7-hydroxy-6-methyl-8-D-ribityllumazine is its role as an inhibitor of riboflavin synthase. This enzyme catalyzes the final step in the biosynthesis of riboflavin (vitamin B2), a precursor to essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). By inhibiting this enzyme, the compound can disrupt riboflavin metabolism. This pathway is crucial in many microorganisms but absent in humans, making riboflavin synthase a potential target for antimicrobial drug development. The compound is also noted to be involved in the broader riboflavin metabolism pathway in humans, although its specific role is not fully elucidated[1].

Experimental Protocols

While a specific, standardized protocol for the isolation of 7-hydroxy-6-methyl-8-D-ribityllumazine has not been extensively published, a general methodology can be adapted from established procedures for pteridine and lumazine extraction from biological matrices, particularly from insects and fungi[2][3]. Pteridines are light and temperature-sensitive; therefore, all procedures should be conducted under subdued light and at low temperatures[4].

General Workflow for Extraction and Analysis

The following diagram outlines a logical workflow for the isolation, purification, and analysis of 7-hydroxy-6-methyl-8-D-ribityllumazine from natural sources.

Detailed Methodology

3.2.1. Materials and Reagents

-

Extraction Buffer: 0.1 M NaOH / 0.15 M Glycine, pH 7.2

-

Solvents: HPLC-grade methanol, acetonitrile, and water

-

Solid Phase Extraction (SPE) Cartridges: C18, 500 mg

-

Analytical Standards: 7-hydroxy-6-methyl-8-D-ribityllumazine (if available) or a related, stable pteridine for method development.

-

Standard laboratory equipment: Homogenizer, refrigerated centrifuge, evaporator, HPLC system with fluorescence detector, mass spectrometer.

3.2.2. Sample Preparation and Extraction

-

Sample Collection: Collect fresh or properly stored (at -80°C) biological samples. For insects or small organisms, whole bodies may be used. For larger tissues, dissect and use a representative sample.

-

Homogenization: Weigh approximately 1 gram of the sample and homogenize in 10 mL of ice-cold extraction buffer. The alkaline nature of the buffer aids in the solubilization of pteridines[4].

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted pteridines.

3.2.3. Purification by Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.

-

Elution: Elute the pteridines from the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v).

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a smaller volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

3.2.4. Quantification by HPLC with Fluorescence Detection

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for pteridine separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Fluorescence Detection: Pteridines are naturally fluorescent. Set the fluorescence detector to an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm. These wavelengths may need to be optimized for 7-hydroxy-6-methyl-8-D-ribityllumazine.

-

Quantification: Prepare a standard curve using a purified standard of the target compound. If a standard is not commercially available, relative quantification can be performed against an internal standard or by using a closely related pteridine standard and assuming a similar fluorescence response factor.

3.2.5. Structural Confirmation by Mass Spectrometry

The identity of the compound in the purified fractions can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). The expected mass for 7-hydroxy-6-methyl-8-D-ribityllumazine (C12H16N4O7) can be used to identify the corresponding peak.

Future Directions

The limited research on 7-hydroxy-6-methyl-8-D-ribityllumazine presents numerous opportunities for further investigation. Key areas for future research include:

-

Quantitative Analysis: Development of validated analytical methods to accurately quantify the compound in its known natural sources.

-

Biosynthetic Pathway: Elucidation of the specific enzymatic reactions leading to the formation of this hydroxylated lumazine derivative.

-

Pharmacological Profiling: In-depth studies to characterize its inhibitory kinetics against riboflavin synthase from various pathogenic organisms.

-

Mechanism of Action: Investigation of its effects on other cellular pathways and potential off-target interactions.

Conclusion

7-hydroxy-6-methyl-8-D-ribityllumazine is a naturally occurring lumazine with demonstrated bioactivity. While its known natural sources are few, its presence in diverse organisms suggests a potentially broader distribution. The methodologies outlined in this guide provide a framework for the extraction, purification, and analysis of this compound, paving the way for further research into its biological significance and therapeutic applications. The development of robust quantitative methods and a deeper understanding of its biosynthetic and metabolic pathways are critical next steps in unlocking the full potential of this intriguing molecule.

References

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxy-6-methyl-8-ribityl lumazine (HMDB0004256) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Preliminary Characterization of 7-Hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH)

This document provides a comprehensive preliminary characterization of 7-hydroxy-6-methyl-8-D-ribityllumazine, commonly referred to as this compound. It is a metabolite derived from the riboflavin (vitamin B2) biosynthesis pathway and has been identified as a ligand for the major histocompatibility complex, class I-related protein (MR1). This guide summarizes its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is a pteridine derivative belonging to the class of organic compounds known as lumazines.[1] It is a weakly activating hapten for both human and mouse Mucosal-Associated Invariant T (MAIT) cells.[2]

| Property | Value | Reference |

| Systematic Name | 7-hydroxy-6-methyl-8-D-ribityllumazine | [1] |

| Synonyms | This compound, Masuda's compound V | [1] |

| Molecular Formula | C12H16N4O7 | [2] |

| Molecular Weight | 328.28 g/mol | [2] |

| CAS Number | 2184-54-5 | [2] |

| Appearance | Solid | [2] |

| Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

Synthesis

This compound is synthetically derived from the key riboflavin biosynthetic intermediate 5-amino-6-D-ribitylaminouracil (5-A-RU). The synthesis involves a two-step process where 5-A-RU is first reacted with 2,3-butanedione to yield 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe). Subsequently, RL-6,7-DiMe undergoes oxidation to produce this compound.[1]

Experimental Protocol: Synthesis of this compound

DOT Script for Synthesis Pathway:

Caption: Synthesis pathway of this compound from 5-A-RU.

Biological Activity: MAIT Cell Activation

This compound is characterized as a weak activator of Mucosal-Associated Invariant T (MAIT) cells.[3][4] MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule.

| Parameter | Value | Reference |

| Biological Activity | MAIT cell activator | [2][3] |

| Target | MR1 | [3][4][5] |

| EC50 (MAIT cell activation) | 25 µM | [2][3] |

The activation of MAIT cells by this compound is dependent on the MR1 protein.[5] Structural studies have shown that this compound binds within the antigen-binding cleft of MR1.[4] Unlike some more potent MAIT cell antigens, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding pocket.[4] The interaction is characterized by a direct hydrogen bond between the ribityl moiety of this compound and the highly conserved Tyr95 residue of the MAIT T cell receptor (TCR).[4] This direct interaction is thought to be a key determinant of its ability to activate MAIT cells, albeit weakly.[4]

Experimental Protocol: MAIT Cell Activation Assay

While a specific protocol for this compound is not detailed, a general methodology for assessing MAIT cell activation can be outlined as follows:

-

Cell Culture: Co-culture of antigen-presenting cells (APCs) expressing MR1 with a MAIT cell line or primary MAIT cells.

-

Antigen Loading: Incubation of the co-culture with varying concentrations of this compound.

-

Activation Measurement: After a suitable incubation period, MAIT cell activation is assessed by measuring the upregulation of activation markers such as CD69 or the production of cytokines like Interferon-γ (IFN-γ) and Tumor Necrosis Factor (TNF).[1]

-

Data Analysis: Flow cytometry is typically used to quantify the percentage of activated MAIT cells or the amount of cytokine produced. The EC50 value is then calculated from the dose-response curve.

DOT Script for Signaling Pathway:

Caption: MAIT cell activation by this compound via MR1 presentation.

Structural Insights

X-ray crystallography studies of the MAIT TCR in complex with MR1 bound to this compound have provided valuable insights into the molecular basis of its activity.[4] These studies confirm that this compound occupies the antigen-binding cleft of MR1.[4] The ribityl chain of the molecule is oriented to allow for direct interaction with the MAIT TCR.[4] The lack of Schiff base formation distinguishes its binding mode from other more potent pyrimidine-based antigens.[4]

Conclusion

This compound is a riboflavin metabolite that acts as a weak agonist for MAIT cells through its interaction with the MR1 protein. Its synthesis from a known riboflavin pathway intermediate and its characterized biological activity make it a useful tool for studying MAIT cell biology and the role of MR1 in antigen presentation. Further research to elucidate a detailed synthetic protocol and to explore its potential as a modulator of the immune response is warranted.

References

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxy-6-methyl-8-ribityl lumazine (HMDB0004256) [hmdb.ca]

- 2. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of Vitamin B Precursors and Byproducts by Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RL-6-Me-7-OH and Microbial Metabolism: A Technical Guide for Researchers

An In-depth Examination of a Key MAIT Cell Ligand Derived from the Microbial Riboflavin Pathway

This technical guide provides a comprehensive overview of 7-hydroxy-6-methyl-8-(1-d-ribityl)lumazine (RL-6-Me-7-OH), a microbial metabolite that plays a significant role in immunology. As a derivative of the riboflavin biosynthesis pathway, this compound serves as a ligand for Mucosal Associated Invariant T (MAIT) cells, positioning it as a molecule of interest for researchers, scientists, and drug development professionals. This document details its biochemical origins, its interaction with the immune system, relevant quantitative data, and the experimental protocols used for its study.

Introduction to this compound and its Microbial Origins

This compound is a bicyclic ribityllumazine compound that originates from the microbial riboflavin (Vitamin B2) synthesis pathway.[1][2] This pathway is essential for many bacteria and yeast but is absent in mammals, making its intermediates and byproducts unique molecular signatures of microbial presence. This compound is a stable, weakly activating ligand for MAIT cells, which are a class of innate-like T cells that recognize small molecule metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.[2][3][4]

The discovery that MAIT cells recognize intermediates of the riboflavin biosynthesis pathway has been a significant advancement in understanding the interplay between the host immune system and the microbiome.[1] this compound is one of several such ligands, which also include the more potent, but unstable, pyrimidine precursors like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[4][5]

The Riboflavin Biosynthesis Pathway and Formation of this compound

The formation of this compound is intrinsically linked to the microbial production of riboflavin. The key precursor is 5-amino-6-D-ribitylaminouracil (5-A-RU), a central intermediate in the pathway.[1][4]

The biosynthetic journey to this compound involves several key steps:

-

Formation of 5-A-RU : A series of enzymatic reactions, with RibA and RibG/RibD being essential, produce 5-A-RU.[4]

-

Condensation Reaction : 5-A-RU can non-enzymatically condense with small dicarbonyl metabolites, such as methylglyoxal, which are byproducts of glycolysis in both microbes and mammals.[4][6] This reaction forms highly unstable but potent pyrimidine antigens like 5-OP-RU.[4][5]

-

Cyclization to Lumazines : Due to their instability, these pyrimidine intermediates can undergo spontaneous cyclization to form more stable lumazine derivatives.[4][5] this compound is such a product, formed from the oxidation of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe), another lumazine derivative.[6]

Interaction with the Immune System: The MR1-MAIT Cell Axis

This compound functions as an antigen for MAIT cells through a specific signaling pathway involving the MR1 molecule.

-

Antigen Presentation : this compound binds to the antigen-binding cleft of the MR1 molecule on antigen-presenting cells.[2] Unlike more potent pyrimidine ligands, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 pocket.[2][5]

-

TCR Recognition : The MR1-ligand complex is presented on the cell surface, where it is recognized by the T cell receptor (TCR) of a MAIT cell.

-

MAIT Cell Activation : This recognition event triggers the activation of the MAIT cell. A critical interaction for activation is the hydrogen bond formed between the ribityl chain of the ligand and the highly conserved Tyr95α residue of the MAIT TCR's CDR3α loop.[2][7] The weaker potency of this compound compared to other ligands is likely due to fewer contact points with the TCR.[7]

Quantitative Data

The biological activity of this compound and related compounds is often quantified by their half-maximal effective concentration (EC50) for MAIT cell activation or their half-maximal inhibitory concentration (IC50) for MR1 binding.

| Compound | Type | Biological Activity | Potency (EC50/IC50) | Reference |

| This compound | Ribityl-lumazine | Weak MAIT cell activation | EC50 = 25 μM | [4] |

| 5-OP-RU | Ribityl-pyrimidine | Potent MAIT cell activation | Not specified, but orders of magnitude more potent than lumazines | [4][6] |

| RL-6,7-diMe | Ribityl-lumazine | Weak MAIT cell activation | Less potent than 5-OP-RU | [4] |

| rRL-6-CH₂OH | Ribityl-lumazine | Potent MAIT cell activation | More potent than this compound | [2] |

| Ac-6-FP | Pterin | MR1 binding, MAIT cell inhibition | IC50 = 0.1 μM | [6] |

Experimental Protocols

The study of this compound and its interaction with MR1 and MAIT cells involves several key experimental procedures.

MR1-Ligand Capture and Refolding Assay

This protocol is used to identify and characterize novel MR1 ligands from microbial sources.

Objective : To refold recombinant human MR1 in the presence of microbial supernatant to capture and identify binding ligands.

Methodology :

-

Preparation of Supernatant : Culture a riboflavin-producing bacterium (e.g., Salmonella Typhimurium, Mycobacterium smegmatis) in a suitable medium. Pellet the cells by centrifugation and collect the supernatant.

-

MR1 Refolding :

-

Prepare a refolding buffer containing Tris buffer, L-arginine, EDTA, reduced and oxidized glutathione.

-

Add recombinant human MR1 heavy chain and β2-microglobulin to the buffer.

-

Add the bacterial supernatant or a purified sample of the suspected ligand (like synthetic this compound).

-

Incubate at 4-10°C for several days to allow for proper protein folding around the ligand.

-

-

Purification and Analysis :

-

Purify the refolded MR1-ligand complexes using size-exclusion and ion-exchange chromatography.

-

Analyze the captured ligands via mass spectrometry (e.g., EI-MS) to determine their molecular formula and structure.[6]

-

MAIT Cell Activation Assay

This assay quantifies the ability of a ligand to activate MAIT cells.

Objective : To measure the activation of a MAIT cell line or primary MAIT cells in response to an MR1-presented ligand.

Methodology :

-

Cell Culture :

-

Culture an antigen-presenting cell line that expresses MR1 (e.g., C1R-MR1).

-

Culture a MAIT cell line or use primary MAIT cells isolated from peripheral blood mononuclear cells (PBMCs).

-

-

Antigen Loading : Incubate the antigen-presenting cells with varying concentrations of the synthetic ligand (e.g., this compound) for several hours.

-

Co-culture : Add the MAIT cells to the wells containing the loaded antigen-presenting cells.

-

Activation Measurement : After an incubation period (e.g., 18-24 hours), measure MAIT cell activation by:

-

Flow Cytometry : Staining for surface activation markers like CD69.

-

ELISA/ELISpot : Measuring the secretion of cytokines such as Interferon-γ (IFN-γ) and Tumor Necrosis Factor (TNF).[6]

-

-

Data Analysis : Plot the activation marker expression or cytokine concentration against the ligand concentration to determine the EC50 value.

Conclusion and Future Directions

This compound is a crucial piece in the puzzle of MAIT cell biology, providing a direct link between microbial metabolism and host immune surveillance. While it is a less potent activator than its unstable pyrimidine precursors, its stability makes it a valuable tool for studying the MR1-MAIT cell axis.

Future research in this area may focus on:

-

Drug Development : Designing stable, synthetic analogs of riboflavin pathway intermediates that can either potently activate MAIT cells for therapeutic purposes (e.g., as vaccine adjuvants or in cancer immunotherapy) or inhibit their activation in autoimmune contexts.

-

Microbiome Studies : Investigating how the composition of the gut and mucosal microbiome affects the production of this compound and other MAIT cell ligands, and how this in turn influences host immunity.

-

Expanding the Ligand Repertoire : Further exploring the full spectrum of microbial metabolites that can be presented by MR1 to understand the breadth of MAIT cell recognition.[3]

The continued study of this compound and related microbial metabolites will undoubtedly yield further insights into the complex and dynamic relationship between microbes and the mammalian immune system.

References

- 1. Augmentation of the Riboflavin-Biosynthetic Pathway Enhances Mucosa-Associated Invariant T (MAIT) Cell Activation and Diminishes Mycobacterium tuberculosis Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recognition of Vitamin B Precursors and Byproducts by Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MR1 displays the microbial metabolome driving selective MR1-restricted T cell receptor usage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the proposed chemical synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine. Due to the limited availability of a direct, published chemical synthesis protocol for this specific compound, the following methodology is a scientifically informed projection based on established synthetic routes for structurally related pteridine and lumazine derivatives. The protocol is divided into three main stages: the synthesis of the 6-methyl-7-hydroxylumazine core, the regioselective attachment of the D-ribityl side chain, and the final deprotection to yield the target molecule. This document is intended to serve as a comprehensive guide for researchers aiming to synthesize this and similar lumazine compounds for applications in drug discovery and biochemical research.

Introduction

The proposed synthesis involves the initial formation of the lumazine heterocyclic system through the condensation of a substituted diaminopyrimidine with an α-ketoester. This is followed by the strategic introduction of the D-ribityl side chain at the N-8 position, a step that requires careful control of regioselectivity. The final step involves the removal of protecting groups to afford the target compound.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below.

Application Notes and Protocols for RL-6-Me-7-OH in MAIT Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a wide range of microbial pathogens. They recognize microbial metabolites, primarily from the riboflavin (vitamin B2) biosynthesis pathway, presented by the non-polymorphic MHC class I-related molecule, MR1.[1] The synthetic compound, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), is a known weak agonist for MAIT cells.[2] While not as potent as other ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound serves as a valuable tool for studying the nuances of MAIT cell activation and for comparative studies with stronger agonists. These application notes provide a detailed protocol for utilizing this compound in MAIT cell activation assays, intended for researchers in immunology, infectious disease, and drug development.

Mechanism of Action: this compound and MAIT Cell Activation

MAIT cell activation is initiated by the presentation of small molecule antigens by MR1 on the surface of antigen-presenting cells (APCs).[1] this compound, a synthetic ribityllumazine, can be loaded onto MR1 molecules. The ribityl chain of this compound extends from the MR1 binding groove and is recognized by the semi-invariant T cell receptor (TCR) of MAIT cells.[3][4] This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade, leading to MAIT cell activation. This activation is characterized by the upregulation of activation markers such as CD69 and the production of effector cytokines like IFN-γ and TNF-α.[1][5] It is important to note that this compound is considered a less potent MAIT cell agonist compared to pyrimidine-based antigens like 5-OP-RU.[2][3][6] This is partly because, unlike 5-OP-RU, it does not form a covalent Schiff base with the MR1 molecule, which is thought to stabilize the complex and lead to more robust activation.[3][6]

Figure 1: Simplified signaling pathway of MAIT cell activation by this compound.

Experimental Protocols

This section outlines a detailed protocol for an in vitro MAIT cell activation assay using this compound.

Objective: To measure the activation of human MAIT cells in response to this compound presented by antigen-presenting cells.

Materials:

-

Cells:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and APCs (e.g., monocytes).

-

MR1-expressing cell line (e.g., THP-1) as APCs.

-

-

Reagents:

-

This compound (synthetic).

-

5-OP-RU (positive control).

-

DMSO (vehicle control).

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD8, anti-CD69, anti-IFN-γ, anti-TNF-α).

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control for cytokine production.

-

-

Equipment:

-

96-well U-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Flow cytometer.

-

Centrifuge.

-

Experimental Workflow:

Figure 2: Experimental workflow for the MAIT cell activation assay.

Step-by-Step Protocol:

-

Preparation of Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, use a commercially available MR1-expressing cell line, such as THP-1 cells, as APCs. Culture these cells according to the supplier's instructions.

-

If using isolated cells, MAIT cells can be enriched from PBMCs using magnetic bead separation targeting Vα7.2 TCR.

-

-

Cell Plating:

-